molecular formula C6H2ClN3O2 B063793 5-Chloro-2-Cyano-3-Nitropyridine CAS No. 181123-11-5

5-Chloro-2-Cyano-3-Nitropyridine

Cat. No. B063793
M. Wt: 183.55 g/mol
InChI Key: UFTRTPYMNGYVGO-UHFFFAOYSA-N
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Patent
US05801183

Procedure details

Raney Nickel (10 g of Aldrich 50% slurry in water) was washed with water (100 mL), 5% AcOH (100 mL), water (100 mL), and 95% EtOH (3×100 mL). The resulting slurry was added to a solution of 5-chloro-3-nitropicolinonitrile (104) (5.0 g, 27 mmol) in 95% EtOH (100 mL). The mixture was hydrogenated at 45 psi for 2.5 h. The mixture was then filtered over a bed of Celite and washed with 95% EtOH (2×100 mL). The red/brown filtrate was rota-evaporated to dryness, leaving the title compound as a light brown solid, 3.8 g (82%), mp 152°-6° C. (Lit., 165°-6° C., McCaustland and Cheng, J. Heterocycl. Chem. 7:467 (1970)); 1H NMR (CDCl3): δ5.42 (bs, 1H), 6.05 (bs, 2H), 7.00 (d, J=1.2 Hz, 1H), 7.71 (bs, 1H), 7.79 (d, J=1.2 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.CC[OH:15]>>[NH2:10][C:4]1[C:5]([C:8]([NH2:9])=[O:15])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Raney Nickel (10 g of Aldrich 50% slurry in water) was washed with water (100 mL), 5% AcOH (100 mL), water (100 mL), and 95% EtOH (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a bed of Celite
WASH
Type
WASH
Details
washed with 95% EtOH (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The red/brown filtrate was rota-evaporated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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